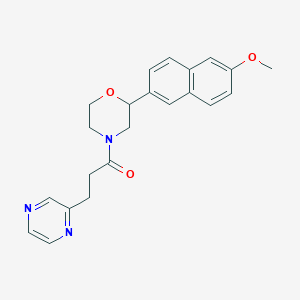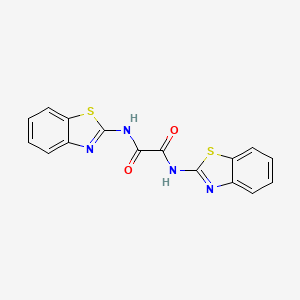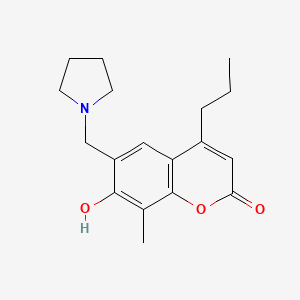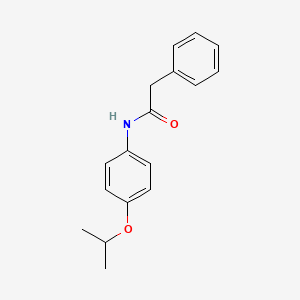
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have cardioprotective effects, which could make it useful for the treatment of cardiovascular diseases such as heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, this compound can be expensive to synthesize, which could limit its availability for certain research projects.
Zukünftige Richtungen
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine. One area of focus could be on the development of new cancer therapies based on this compound. Researchers could also investigate the potential use of this compound for the treatment of neurodegenerative and cardiovascular diseases. Additionally, researchers could explore the use of this compound as a tool for studying specific biological processes, such as inflammation and immune response.
Conclusion
In conclusion, this compound is a chemical compound that has shown great promise for its potential applications in scientific research. Its specificity and wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are some limitations to its use, the future looks bright for research on this compound and its potential applications in medicine and biotechnology.
Synthesemethoden
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine involves a multi-step process that begins with the preparation of 6-methoxy-2-naphthol and 3-pyrazin-2-ylpropanoic acid. These two compounds are then combined with morpholine and a coupling agent to form the final product, this compound. The synthesis process has been optimized to ensure a high yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-6-4-16-12-18(3-2-17(16)13-20)21-15-25(10-11-28-21)22(26)7-5-19-14-23-8-9-24-19/h2-4,6,8-9,12-14,21H,5,7,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVPRMGZHIQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5401369.png)

![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)

![4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5401413.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5401421.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5401423.png)
![ethyl 2-(2-furylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401434.png)



